molecular formula C9H11O6P B14183573 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate CAS No. 916906-06-4

1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate

Cat. No.: B14183573
CAS No.: 916906-06-4
M. Wt: 246.15 g/mol
InChI Key: MWZXIYZLPHZYFZ-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate is a compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate typically involves the reaction of furan derivatives with phosphorylating agents. One common method includes the use of dimethyl phosphite as a phosphorylating agent in the presence of a base such as sodium hydride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

916906-06-4

Molecular Formula

C9H11O6P

Molecular Weight

246.15 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl furan-2-carboxylate

InChI

InChI=1S/C9H11O6P/c1-7(16(11,12-2)13-3)15-9(10)8-5-4-6-14-8/h4-6H,1H2,2-3H3

InChI Key

MWZXIYZLPHZYFZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)OC(=O)C1=CC=CO1)OC

Origin of Product

United States

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